N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a furan ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the furan ring with a halogenated quinoline derivative in the presence of a palladium catalyst.
Cyclohexyl Group Addition: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with a suitable leaving group on the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and furan derivatives.
Scientific Research Applications
N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: It is studied for its antimicrobial and antifungal properties, making it a candidate for new antibiotic development.
Chemical Biology: The compound is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division.
Signal Transduction Pathways: The compound may modulate various signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can be compared with other quinoline derivatives:
N-cyclohexyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxamide: This compound has a nitro group instead of a methyl group on the furan ring, which can significantly alter its electronic properties and biological activity.
N-cyclohexyl-2-(5-methylthiophene-2-yl)quinoline-4-carboxamide: The furan ring is replaced with a thiophene ring, which can affect the compound’s reactivity and interaction with biological targets.
N-cyclohexyl-2-(5-methylpyrrole-2-yl)quinoline-4-carboxamide: The furan ring is replaced with a pyrrole ring, which can influence the compound’s pharmacokinetic properties and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound for research and development in medicinal chemistry, materials science, and chemical biology.
Properties
IUPAC Name |
N-cyclohexyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-11-12-20(25-14)19-13-17(16-9-5-6-10-18(16)23-19)21(24)22-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGSMGAQVPAQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.